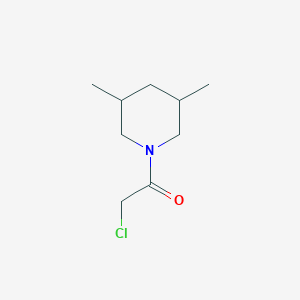

2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone, also known as 2-CDMPE, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a characteristic odor, and is used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. 2-CDMPE has been studied extensively in both laboratory and industrial settings, and has been found to be a versatile compound with a variety of uses.

Applications De Recherche Scientifique

Electrochemical Surface Finishing and Energy Storage

Research by Tsuda, Stafford, and Hussey (2017) delves into the progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for applications in electroplating and energy storage. This research may provide a foundational understanding of handling and potential uses of chlorinated compounds in electrochemical applications Tsuda, Stafford, & Hussey, 2017.

Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers (OME)

Baranowski, Bahmanpour, and Kröcher (2017) reviewed the catalytic synthesis of OME, which are oxygenated fuels that can reduce hazardous emissions from diesel engines. This research highlights the importance of developing efficient catalytic processes and could be relevant for studying the catalytic applications of chlorinated compounds Baranowski, Bahmanpour, & Kröcher, 2017.

Nucleophilic Aromatic Substitution Reactions

The study by Pietra and Vitali (1972) explored nucleophilic aromatic substitution reactions, a fundamental chemical process that could provide insight into the reactivity and potential applications of 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone in synthesizing new compounds or intermediates Pietra & Vitali, 1972.

Occupational Health and Chlorinated Solvents

Ruder's (2006) review on the health effects of occupational exposure to chlorinated solvents discusses the toxicological profile of chlorinated compounds. Although this review focuses on solvents like methylene chloride and trichloroethylene, understanding the health implications of handling chlorinated compounds is crucial for researchers Ruder, 2006.

Applications in Organic Synthesis and Environmental Remediation

Further research and applications of related compounds and methodologies in organic synthesis, environmental remediation, and as potential intermediates in pharmaceuticals highlight the broad scope of chemical research involving chlorinated compounds. For example, the development of methods for the synthesis of spiropiperidines Griggs, Tape, & Clarke, 2018 and the synthesis of hydrogen peroxide from water and oxygen Perry et al., 2019 demonstrate the innovative approaches in utilizing and studying the reactivity of chlorinated compounds and their derivatives.

Propriétés

IUPAC Name |

2-chloro-1-(3,5-dimethylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-7-3-8(2)6-11(5-7)9(12)4-10/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKGBPXZARYZIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409105 |

Source

|

| Record name | 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone | |

CAS RN |

158890-34-7 |

Source

|

| Record name | 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)

![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)

![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)

![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)

![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)

![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)

![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)